PROTAC Degradation Potency is Optimized with Intermediate PEG Linker Lengths
In a structure-activity relationship (SAR) study of PROTACs, the length of the flexible PEG linker was shown to be a critical determinant of GSPT1 degradation. This study demonstrates for the first time that degradation depends on the length of the flexible PEG chain linker [1]. While the study examined shorter PEG linkers (2 to 6 units), it provides class-level inference that an intermediate PEG length—such as the 10 units in m-PEG10-NHS ester—is essential for achieving a productive ternary complex between the target protein and E3 ligase. PROTACs with PEG-2 linkers exhibited non-specific cytotoxicity, underscoring the need for optimized linker lengths.
| Evidence Dimension | Linker length impact on PROTAC activity |
|---|---|
| Target Compound Data | PEG10 linker (representing an intermediate length) |
| Comparator Or Baseline | PEG2 linker (short length) |
| Quantified Difference | PEG2-based PROTACs caused complete blockade of protein biosynthesis from 1 μM to 30 μM, preventing IC50 determination; degradation dependence on PEG length established. |
| Conditions | Retro-2-based PROTACs targeting GSPT1 in cellular assays. |
Why This Matters
For PROTAC development, linker length directly governs degradation efficiency and selectivity, and the intermediate length of m-PEG10-NHS ester positions it as a promising starting point for SAR optimization, unlike shorter linkers that may cause off-target cytotoxicity.
- [1] Cros et al. (2026). Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry, 278, 117090. View Source
